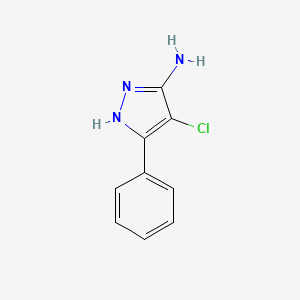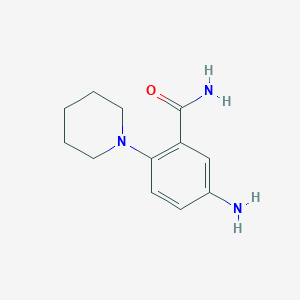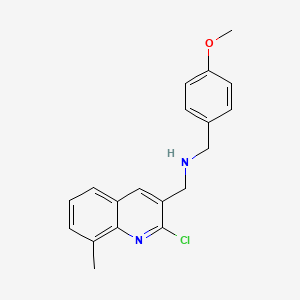
(2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-methoxy-benzyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-methoxy-benzyl)-amine" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. For instance, certain quinolin-4-amines have demonstrated anti-HIV-1 activity and low cell toxicity, making them promising candidates for drug development .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One approach involves the reaction of N-arylidene derivatives with other compounds in aqueous media, which is considered environmentally friendly due to the use of water as a solvent . Another method includes the use of palladium-catalyzed cyclization of o-chlorohetaryl ynones with primary amines, which provides access to a wide range of derivatives . Additionally, a high-yield, three-step procedure starting from 4-methylquinolin-2-ol has been developed for the synthesis of alkyl and aryl quinoline derivatives, involving nitration, chlorination, and subsequent amination .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed by spectroscopic data, including multinuclear (1H and 13C) NMR spectroscopy, and further validated by X-ray crystallography. The X-ray structures help in verifying the nature of the synthesized compounds and provide insights into their molecular conformations .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and the development of new compounds with desired properties. The reactions can include cyclization, nitration, chlorination, and amination, as mentioned in the synthesis methods. These reactions are crucial for introducing different substituents into the quinoline core, which can significantly alter the biological activity and pharmacological profile of the resulting compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the quinoline ring. These properties are important for determining the compound's suitability for drug development, as they affect its bioavailability and metabolism. The introduction of specific functional groups, like methoxy or nitro groups, can enhance the compound's activity and selectivity towards biological targets .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
The compound has been explored in the context of synthesizing new quinoxaline derivatives with the anticipation of optimized antimicrobial activity. For instance, the nucleus of 2-chloro-3-methylquinoxaline served as a foundation for generating new compounds through molecular transformations, aiming at the development of substances with potent antimicrobial properties. The synthesis involved replacing the C2 chlorine with an ether linkage attached to a benzene ring, further processed to yield new Schiff bases containing quinoxaline moieties. These derivatives exhibited significant antimicrobial activities, showcasing the compound's potential in medicinal chemistry and drug development (Singh et al., 2010).
Synthesis of Naphthyridinones and Naphthyridines
Research has also focused on the synthesis of naphthyridinones and naphthyridines, highlighting the compound's utility as an intermediate in organic synthesis. The conversion of chloroquinolines into methoxyquinolines, followed by cyclization, produced various naphthyridine derivatives. These processes underline the compound's significance in constructing complex molecular architectures, useful in the development of novel organic materials with potential applications in various fields, including material science and pharmaceuticals (Manoj & Prasad, 2009; Prabha & Prasad, 2012).
Development of Fluorescence Applications
Another intriguing application involves the development of fluorescence applications, particularly through the synthesis of rhenium tricarbonyl core complexes. These complexes, incorporating ligands derived from quinoline and other derivatives, exhibit potential for use in luminescence spectroscopy, offering avenues for bioimaging and sensor development. The comprehensive characterization of these complexes, including their photophysical properties, paves the way for their application in fluorescent probes and imaging agents, contributing to advancements in biomedical research (Wei et al., 2006).
Antituberculosis Activity
The compound's derivatives have been evaluated for their antituberculosis activity, underscoring its potential as a lead in developing anti-Mycobacterium tuberculosis agents. The synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives and their subsequent evaluation revealed that specific substituents on the quinoxaline nucleus significantly influence in vitro activity against Mycobacterium tuberculosis. This research highlights the compound's role in the discovery of new therapeutic agents, demonstrating its value in addressing global health challenges such as tuberculosis (Jaso et al., 2005).
Mecanismo De Acción
Target of Action
Quinoline derivatives, which this compound is a part of, have been known to interact with various biological targets, including enzymes and receptors . The specific role of these targets can vary widely, from involvement in cellular signaling pathways to direct effects on cell growth and survival.
Mode of Action
Quinoline derivatives have been reported to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some quinoline derivatives have been shown to inhibit enzyme activity, thereby affecting the biochemical reactions that these enzymes catalyze .
Biochemical Pathways
Given the broad range of biological activities associated with quinoline derivatives, it is likely that multiple pathways could be affected . These could potentially include pathways involved in cell growth and survival, inflammation, and other cellular processes.
Pharmacokinetics
The pharmacokinetic properties of a drug-like molecule are important indicators of whether it possesses suitable adme properties or not . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
One of the compounds, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, is found to be active with an inhibition concentration value of (ic 50) 294 μM . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with this compound .
Propiedades
IUPAC Name |
N-[(2-chloro-8-methylquinolin-3-yl)methyl]-1-(4-methoxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c1-13-4-3-5-15-10-16(19(20)22-18(13)15)12-21-11-14-6-8-17(23-2)9-7-14/h3-10,21H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWIFPUYKQQKQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CNCC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

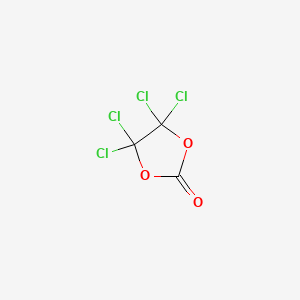



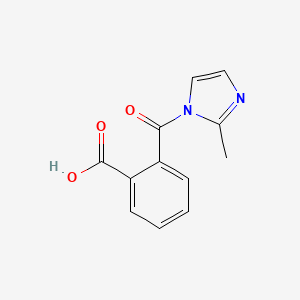
![3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299832.png)
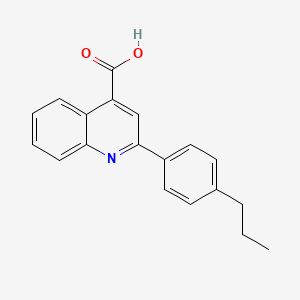
![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299840.png)



